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Compound of Interest

2-[(Methylamino)methyl]benzy!
Alcohol

Cat. No.: B3023145

Compound Name:

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
[(Methylamino)methyl]benzyl alcohol, a bifunctional organic compound with applications in
pharmaceutical synthesis and research.[1][2] Intended for researchers, scientists, and
professionals in drug development, this document outlines the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of
these spectra is grounded in fundamental principles and data from analogous structures,
offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Functional Groups

2-[(Methylamino)methyl]benzyl alcohol (CAS: 57685-24-2) possesses a molecular formula
of CoH13NO and a molecular weight of 151.21 g/mol .[1][3] Its structure features a benzyl
alcohol moiety substituted at the ortho position with a methylaminomethyl group. The key
functional groups that dictate its spectroscopic behavior are the primary alcohol (-CH20H), the
secondary amine (-NHCHs), and the aromatic ring. The interplay of these groups provides a
unique spectroscopic fingerprint.

Molecular Structure:

Caption: Chemical structure of 2-[(Methylamino)methyl]benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR spectra of 2-[(Methylamino)methyl]benzyl alcohol
are detailed below.

'H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons
and their neighboring environments.

Predicted *H NMR Data:
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons on the

aromatic ring will
~72-7.4 Multiplet 4H Ar-H appear in the

typical downfield

region.

The benzylic
protons adjacent
to the hydroxyl
group are
deshielded by
both the aromatic

~4.6 Singlet 2H Ar-CH2-OH

ring and the

oxygen atom.[4]

The benzylic
protons adjacent
~3.7 Singlet 2H Ar-CH2-NH to the nitrogen
atom are also
deshielded.

The N-methyl
group protons
typically appear
~24 Singlet 3H N-CHs ypically app
as a sharp
singlet in this

region.[5]

Broad Singlet 2H OH, NH The chemical
shifts of the
hydroxyl and
amine protons
are variable and
depend on
solvent and
concentration.

These signals
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will often
disappear upon
D20 exchange.

[5]

Experimental Protocol for *H NMR:

o Sample Preparation: Dissolve 5-10 mg of 2-[(Methylamino)methyl]benzyl alcohol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

e Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters
include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-
32 scans for a good signal-to-noise ratio.[6]

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and correcting the baseline. Reference the chemical shifts to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).[6]

Data Processing
N TEREm Phase and Baseline Reference and
Correction Integrate

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

13C NMR Spectroscopy

The 3C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted 3C NMR Data:
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Chemical Shift (6, ppm) Assignment Rationale

The aromatic carbon attached
~ 140 C-CH:20H

to the hydroxymethyl group.

The aromatic carbon attached
~ 138 C-CHzNH to the methylaminomethyl

group.

The remaining four aromatic
~ 127 - 129 Ar-C

carbons.

The benzylic carbon of the
~64 Ar-CH2-OH alcohol is deshielded by the

oxygen atom.

The benzylic carbon of the
~55 Ar-CHz-NH .

amine.
~ 36 N-CHs The N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data:
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Wavenumber . . .
Intensity Assignment Rationale
(cm™)
The broadness is due
to hydrogen bonding
3300 - 3500 Broad O-H stretch
of the alcohol group.
[718]
Characteristic of a
~ 3350 Sharp, Medium N-H stretch secondary amine.[5]
[9]
) ) Typical for C-H bonds
3000 - 3100 Medium Aromatic C-H stretch ]
on a benzene ring.
) ] ] From the methylene
2850 - 3000 Medium Aliphatic C-H stretch
and methyl groups.
) Aromatic ring
1450 - 1600 Medium C=C stretch o
vibrations.
Aliphatic amine C-N
1020 - 1250 Strong C-N stretch o
bond vibration.[9]
Primary alcohol C-O
~ 1050 Strong C-O stretch

bond vibration.

Experimental Protocol for IR Spectroscopy:

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or
dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

o Data Acquisition: Obtain a background spectrum of the empty sample holder or pure solvent.
Then, acquire the sample spectrum.

» Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

m/z Proposed Fragment lon Rationale
151 [CoH13NO]* Molecular ion (M*).
134 [M - OH]* Loss of the hydroxyl radical.
Loss of the hydroxymethyl
120 [M - CH20H]* _
radical.
Loss of the methylamino
106 [M - NHCHs]* _
radical.
Tropylium ion, a common
91 [C7HA]* fragment for benzyl
compounds.
Phenyl cation, from the loss of
77 [CeHs]* } )
the side chains.
Alpha-cleavage adjacent to the
44 [CH2=NHCHs]*

nitrogen atom.

Fragmentation Pathway:

The fragmentation of 2-[(Methylamino)methyl]benzyl alcohol under electron ionization (EI)
would likely proceed through several key pathways initiated by the loss of an electron to form
the molecular ion. The stability of benzylic carbocations and resonance-stabilized amine
fragments will govern the major fragmentation routes.
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Caption: Proposed major fragmentation pathways for 2-[(Methylamino)methyl]benzyl
alcohol.

Experimental Protocol for Mass Spectrometry:

o Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or
coupled with a gas or liquid chromatography system.

« lonization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization
technique like electrospray ionization (ESI) to primarily observe the molecular ion.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive
overview for the characterization of 2-[(Methylamino)methyl]lbenzyl alcohol. The combination
of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular
structure. The causality behind the predicted spectral features is rooted in the well-established
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principles of each spectroscopic method and the known behavior of the constituent functional
groups. This guide serves as a valuable resource for scientists engaged in the synthesis,
quality control, and analysis of this and structurally related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-
[(Methylamino)methyl]lbenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023145#spectroscopic-data-nmr-ir-ms-of-2-
methylamino-methyl-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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